![molecular formula C19H24ClNO B133091 Naphyrone 1-naphthyl isomer (hydrochloride) CAS No. 1349245-31-3](/img/structure/B133091.png)
Naphyrone 1-naphthyl isomer (hydrochloride)
Overview
Description
Naphyrone, also known as O-2482 and naphthylpyrovalerone, is a substituted cathinone drug derived from pyrovalerone . It acts as a triple reuptake inhibitor, producing stimulant effects and has been reported as a novel designer drug . Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the napthyl group attached at the 1, rather than 2, position .
Molecular Structure Analysis
The molecular formula of Naphyrone 1-naphthyl isomer (hydrochloride) is C19H23NO • HCl . The formal name is 1-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride . The InChI code is InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of Naphyrone 1-naphthyl isomer (hydrochloride) is 317.9 . It is a crystalline solid . Its solubility is 3 mg/ml in DMF, 10 mg/ml in DMSO, and 5 mg/ml in Ethanol .Scientific Research Applications
Forensic Chemistry & Toxicology
Naphyrone has gained attention in forensic science due to its presence in products marketed as party pills or bath salts. Researchers analyze its distribution, metabolism, and detection methods. Its identification in biological samples can aid in drug-related investigations and postmortem toxicology assessments .
Stimulant Research
As a psychoactive compound, Naphyrone exhibits stimulant properties. Scientists explore its effects on the central nervous system, including locomotor activity, dopamine release, and reuptake inhibition. Investigating its mechanism of action can contribute to our understanding of stimulant drugs .
Designer Drug Characterization
Naphyrone falls into the category of designer drugs, which are novel psychoactive substances. Researchers study its chemical structure, pharmacokinetics, and interactions with receptors. By characterizing its effects, they enhance our knowledge of emerging drugs and their potential risks .
Mass Spectrometry Applications
Naphyrone is amenable to mass spectrometry analysis. Scientists use this technique for quantitative determination, metabolite profiling, and forensic screening. Its distinctive spectral features aid in accurate identification and differentiation from other compounds .
Pharmacological Profiling
Although limited, studies explore Naphyrone’s binding affinity to various receptors (e.g., dopamine, serotonin, and norepinephrine). Investigating its receptor selectivity and functional effects informs drug development and potential therapeutic applications .
Structure-Activity Relationship Studies
Researchers compare Naphyrone’s structure with related compounds (e.g., pyrovalerone) to understand how specific substitutions affect its biological activity. By elucidating structure-activity relationships, they contribute to drug design and optimization .
Mechanism of Action
Target of Action
Naphyrone 1-naphthyl isomer (hydrochloride), also known as α-Naphyrone , is a structural isomer of naphyrone . It primarily targets the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
As a triple reuptake inhibitor , Naphyrone 1-naphthyl isomer (hydrochloride) inhibits the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine by interacting with SERT, DAT, and NET respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by Naphyrone 1-naphthyl isomer (hydrochloride) are primarily those involving the neurotransmitters serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can affect various downstream signaling pathways, potentially leading to altered mood, cognition, and behavior .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of Naphyrone 1-naphthyl isomer (hydrochloride)'s action is primarily the production of stimulant effects . By increasing the synaptic concentration of serotonin, dopamine, and norepinephrine, it can enhance neuronal signaling and lead to increased arousal, alertness, and energy .
Action Environment
The action, efficacy, and stability of Naphyrone 1-naphthyl isomer (hydrochloride) can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its action and efficacy could potentially be influenced by factors such as the user’s physiological state, the presence of other substances, and the specific environmental context in which it is used .
properties
IUPAC Name |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHLWWXPQQYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043057 | |
Record name | 1-Naphyrone Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphyrone 1-naphthyl isomer (hydrochloride) | |
CAS RN |
1349245-31-3 | |
Record name | 1-Naphthyl pyrovalerone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349245313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphyrone Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NAPHTHYL PYROVALERONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3VE8D3SL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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